Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate
Overview
Description
Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate: is a complex organic compound characterized by its unique molecular structure, which includes a naphtho[2,1-b]furan moiety and a pyrimidinyl sulfanyl group[_{{{CITATION{{{_1{methyl 2- (4- {naphtho [2,1-b]furan-2-yl}pyrimidin-2-yl)sulfanyl ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate typically involves multi-step organic reactions. One common approach is the reaction of naphtho[2,1-b]furan with pyrimidinyl derivatives under specific conditions, such as the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate has shown potential as a bioactive molecule. It may be used in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, or other chemical products. Its unique properties can enhance the performance of various materials.
Mechanism of Action
The mechanism by which Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Naphtho[2,1-b]furan derivatives: These compounds share the naphtho[2,1-b]furan moiety but may differ in their substituents and functional groups.
Pyrimidinyl sulfanyl derivatives: These compounds contain the pyrimidinyl sulfanyl group but may have different aromatic or aliphatic groups attached.
Uniqueness: Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate is unique due to its specific combination of the naphtho[2,1-b]furan and pyrimidinyl sulfanyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-(4-benzo[e][1]benzofuran-2-ylpyrimidin-2-yl)sulfanylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-18(22)11-25-19-20-9-8-15(21-19)17-10-14-13-5-3-2-4-12(13)6-7-16(14)24-17/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJODRNCRGTWII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=CC(=N1)C2=CC3=C(O2)C=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501170891 | |
Record name | Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501170891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866144-48-1 | |
Record name | Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866144-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501170891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.